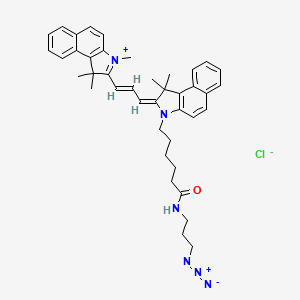
Cyanine3.5 azide (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine3.5 azide (chloride) is a potent green fluorescent dye that is widely used in scientific research. This compound is an analog of Cyanine3.5 azide and is known for its high efficiency in click chemistry applications. It has an excitation wavelength of 591 nm and an emission wavelength of 604 nm . The compound is particularly useful in labeling biological molecules for fluorescence imaging and other fluorescence-based biochemical analyses .
Méthodes De Préparation
The synthesis of Cyanine3.5 azide (chloride) involves the use of click chemistry, a method that allows for the efficient and selective tagging of molecules. The compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . The reaction conditions typically involve the use of copper catalysts and can be performed in both aqueous and organic solvents. Industrial production methods for Cyanine3.5 azide (chloride) are similar to those used in laboratory settings, with the added emphasis on scalability and purity .
Analyse Des Réactions Chimiques
Cyanine3.5 azide (chloride) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and can be performed under mild conditions. Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are stable bioconjugates, which are useful in various biological and chemical applications .
Applications De Recherche Scientifique
Cyanine3.5 azide (chloride) has a wide range of applications in scientific research. In chemistry, it is used for the labeling of peptides, proteins, and oligonucleotides for fluorescence imaging . In biology, it is employed in the study of cellular processes and the detection of biomolecules. In medicine, Cyanine3.5 azide (chloride) is used in diagnostic assays and imaging techniques to detect diseases such as cancer . Additionally, the compound is used in the industry for the development of fluorescent probes and sensors .
Mécanisme D'action
The mechanism of action of Cyanine3.5 azide (chloride) involves its ability to selectively react with alkyne groups through click chemistry. The azide group in the compound undergoes a cycloaddition reaction with the alkyne group, forming a stable triazole linkage . This reaction is highly specific and efficient, making Cyanine3.5 azide (chloride) an ideal reagent for bioconjugation and labeling applications. The molecular targets and pathways involved in this process are primarily related to the functional groups present in the molecules being labeled .
Comparaison Avec Des Composés Similaires
Cyanine3.5 azide (chloride) is unique in its high efficiency and specificity in click chemistry reactions. Similar compounds include Texas Red®, Alexa Fluor 594, BODIPY® TR, and DyLight 594, all of which have similar fluorescence properties . Cyanine3.5 azide (chloride) stands out due to its superior photostability and quantum yield, making it a preferred choice for long-term imaging and labeling applications .
Propriétés
Formule moléculaire |
C41H47ClN6O |
|---|---|
Poids moléculaire |
675.3 g/mol |
Nom IUPAC |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C41H46N6O.ClH/c1-40(2)35(46(5)33-24-22-29-15-8-10-17-31(29)38(33)40)19-13-20-36-41(3,4)39-32-18-11-9-16-30(32)23-25-34(39)47(36)28-12-6-7-21-37(48)43-26-14-27-44-45-42;/h8-11,13,15-20,22-25H,6-7,12,14,21,26-28H2,1-5H3;1H |
Clé InChI |
FGBPZBZWQKSBCN-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


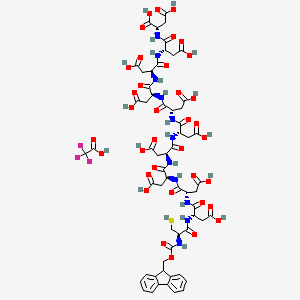
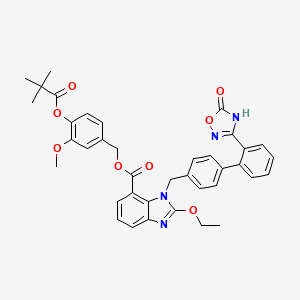
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
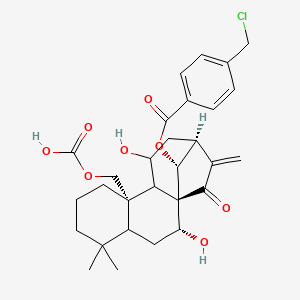
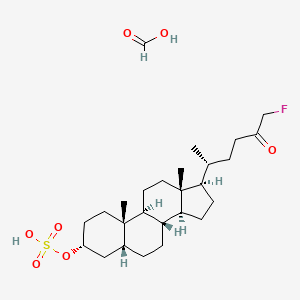
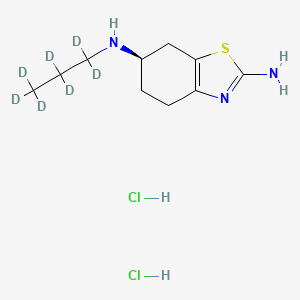

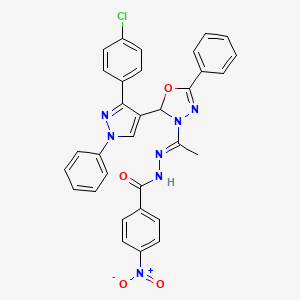
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
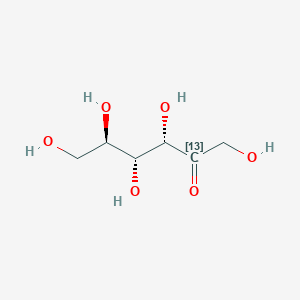


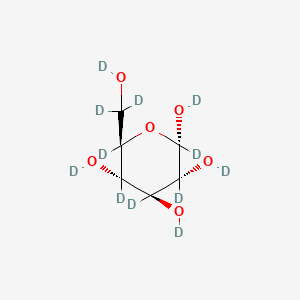
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
